1,4-Diethynylbenzene
Overview
Description
1,4-Diethynylbenzene, also known as this compound, is a useful research compound. Its molecular formula is C10H6 and its molecular weight is 126.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
On-Surface Polymerization
1,4-Diethynylbenzene (DEB) has been studied for its potential in on-surface polymerization. Eichhorn, Heckl, and Lackinger (2013) investigated the polymerization of DEB on a Cu(111) surface under ultra-high vacuum conditions, revealing that thermal activation leads to disordered covalent networks with distinct structural motifs indicating various coupling reactions (Eichhorn, Heckl, & Lackinger, 2013).
Fuel Dispersant for Rocket Ramjet Engines
Yanovskii et al. (2019) explored the use of DEB as a dispersant for solid fuels in rocket ramjet engines. Their research demonstrated that fuels with DEB are more efficient, and they also studied the gasification of solid propellants comprising DEB, a binder, and ammonium perchlorate (Yanovskii et al., 2019).
UV Polarisation Spectroscopy
Thulstrup, Jones, Hoffmann, and Spanget-Larsen (2020) investigated DEB using UV linear dichroism polarisation spectroscopy. Their research provided insights into the molecular states of DEB and supported previously suggested vibronic assignments (Thulstrup et al., 2020).
Frontal Polymerization Microstructure
Volkova et al. (2019) conducted a comparative study on the frontal polymerization of DEB, highlighting its linear rate of thermal transformations and the structure of the carbon material obtained as a result (Volkova et al., 2019).
Thermally Initiated Polymerization Heat Release
Kazakov et al. (2021) studied the heat release kinetics in thermally initiated polymerization of DEB, particularly its application as a fuel dispersant in gas generator engines (Kazakov et al., 2021).
Addition Polymerization with 1,4-Benzenedithiol
Kobayashi, Ohashi, and Furukawa (1986) explored the novel addition polymerization of DEB with 1,4-benzenedithiol, focusing on the properties of the resulting copolymer, including its thermal decomposition point and electroconductivity when doped with I2 (Kobayashi, Ohashi, & Furukawa, 1986).
Platinum(ii) Poly-yne Polymers
Khan et al. (2003) synthesized a series of DEB derivatives and studied their crystal structures and the related platinum-based polymers, providing insights into their thermal stability and optical spectroscopic measurements (Khan et al., 2003).
Bimetallic Molecular Systems
Safari, Moggach, and Low (2020) examined DEB as a bridging ligand in bimetallic molecular systems, analyzing the electronic interactions and 'wire-like' properties between metal fragments (Safari, Moggach, & Low, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
1,4-Diethynylbenzene is primarily used in the field of materials science and energy production
Mode of Action
The mode of action of this compound is primarily physical rather than biological. It has a high adiabatic combustion temperature and a very high heat of combustion in oxygen . This makes it useful as a dispersing agent of solid fuel .
Result of Action
The primary result of the action of this compound is the release of energy. It has a high heat of combustion, which means it releases a large amount of energy when it is burned . This makes it useful in applications that require the release of energy, such as fuel dispersion .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pressure. For example, it has a high adiabatic combustion temperature, which means it can withstand high temperatures . Its combustion is also affected by the presence of oxygen .
Properties
IUPAC Name |
1,4-diethynylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6/c1-3-9-5-7-10(4-2)8-6-9/h1-2,5-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLGANVFCMOJHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26713-43-9 | |
Record name | Benzene, 1,4-diethynyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26713-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40918397 | |
Record name | 1,4-Diethynylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40918397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935-14-8, 30700-96-0 | |
Record name | 1,4-Diethynylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=935-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,4-diethynyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, diethynyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030700960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, diethynyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Diethynylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40918397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Diethynylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,4-diethynylbenzene?
A1: this compound has the molecular formula C10H6 and a molecular weight of 126.15 g/mol.
Q2: What are the key spectroscopic characteristics of this compound?
A2: this compound exhibits characteristic spectroscopic features in infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy:
Q3: What is the thermal stability of this compound?
A3: this compound exhibits good thermal stability, with a decomposition temperature above 450°C. []
Q4: Can this compound be polymerized?
A5: Yes, this compound is a valuable monomer for polymerization reactions. It can undergo both oxidative polymerization and addition polymerization. [, , ] For example, the oxidative polymerization of this compound within the channels of Cu-functionalized mesoporous MCM-41 silica catalyst produces a conducting polymer. []
Q5: What are the advantages of using this compound in polymerization reactions?
A5: this compound offers several advantages as a monomer:
Q6: How is this compound used in the synthesis of conjugated polymers?
A7: this compound serves as a key monomer in the synthesis of conjugated polymers through various polymerization techniques. [, , , , , , , , ] For instance, Nickel(0)-catalyzed cycloaddition copolymerization of this compound with isocyanates leads to the formation of poly(2-pyridone)s. [] Furthermore, polymers containing aromatic rings and selenium in the backbone were synthesized via the addition polymerization of 1,4-benzenediselenol to this compound. [, ]
Q7: Have computational methods been used to study this compound and its derivatives?
A8: Yes, computational chemistry techniques, such as Density Functional Theory (DFT) and Molecular Mechanics, are valuable tools for studying the properties and reactivity of this compound and its derivatives. [, , , ] These methods provide insights into electronic structures, reaction mechanisms, and intermolecular interactions. For example, DFT calculations revealed that in diruthenium half-sandwich complexes bridged by this compound, there is limited bridge-mediated electronic interaction between the electron-rich and electron-poor fragments. []
Q8: How do structural modifications of this compound impact the properties of its derivatives and polymers?
A8: Structural modifications of this compound, particularly the introduction of substituents on the aromatic ring, significantly influence the properties of the resulting derivatives and polymers:
Q9: What factors can affect the stability of this compound and its derivatives?
A9: The stability of this compound and its derivatives can be influenced by:
Q10: What are some potential applications of this compound and its derivatives?
A10: this compound and its derivatives hold promise for various applications:
- Organic Electronics: Conjugated polymers derived from this compound are explored as active materials in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and light-emitting diodes (OLEDs). [, ]
- Sensors: The sensitivity of the electronic properties of this compound derivatives to their chemical environment makes them attractive for sensing applications. []
- Porous Materials: this compound is employed as a building block in the synthesis of porous organic polymers, which have potential applications in gas storage, separation, and catalysis. [, ]
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